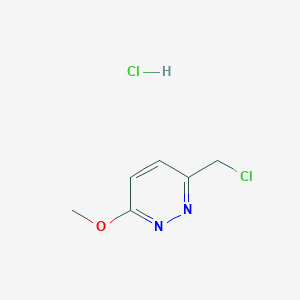
3-(Chloromethyl)-6-methoxypyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methoxypyridazine hydrochloride typically involves the chloromethylation of 6-methoxypyridazine. One common method includes the reaction of 6-methoxypyridazine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction mixture is typically passed through a reactor where the chloromethylation occurs, followed by purification steps such as crystallization or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-6-methoxypyridazine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Oxidation: Products include hydroxymethyl and formyl derivatives.
Reduction: Products include dihydropyridazine derivatives.
科学的研究の応用
3-(Chloromethyl)-6-methoxypyridazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3-(Chloromethyl)-6-methoxypyridazine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or alteration of DNA structure. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride
- 3-(Chloromethyl)-5-methylpyridine hydrochloride
Uniqueness
3-(Chloromethyl)-6-methoxypyridazine hydrochloride is unique due to the presence of both a chloromethyl and a methoxy group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
特性
分子式 |
C6H8Cl2N2O |
|---|---|
分子量 |
195.04 g/mol |
IUPAC名 |
3-(chloromethyl)-6-methoxypyridazine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-6-3-2-5(4-7)8-9-6;/h2-3H,4H2,1H3;1H |
InChIキー |
KPAWEAZYAXXJIP-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C=C1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



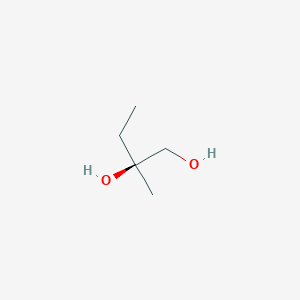
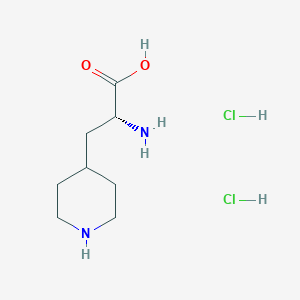
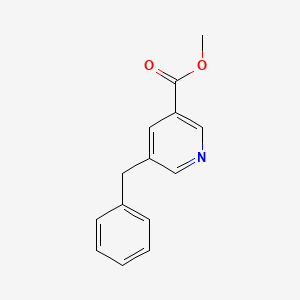
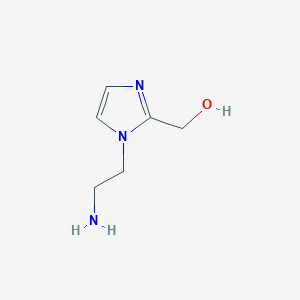
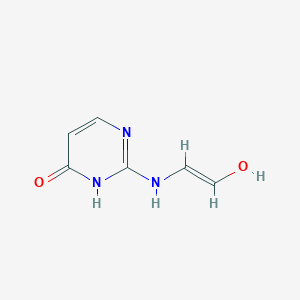
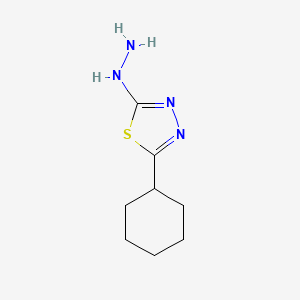
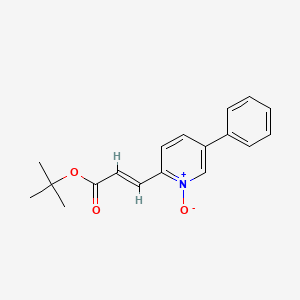
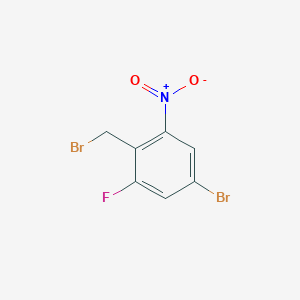
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
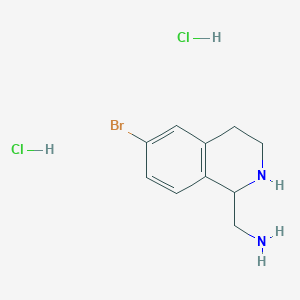
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

